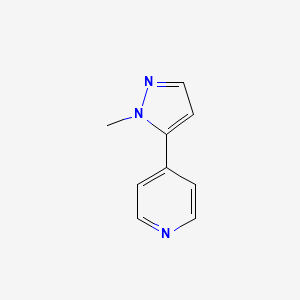

4-(1-methyl-1H-pyrazol-5-yl)pyridine

Vue d'ensemble

Description

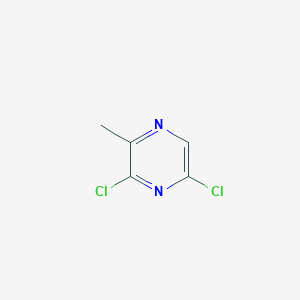

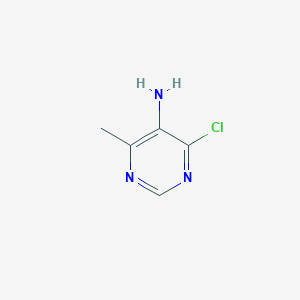

The compound 4-(1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that is part of a broader class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in biomedical fields. The structure of these compounds typically includes a pyrazole ring fused to a pyridine ring, which can be further substituted with various functional groups to alter their chemical and physical properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction under ultrasound irradiation, which has been shown to produce fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines in excellent yields and short reaction times . Another method includes the cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile to synthesize new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds . Additionally, a sustainable synthetic approach has been developed for the synthesis of (pyrazol-4-ylidene)pyridine derivatives using a metal catalyst-free aerobic C(sp2)–C(sp3) coupling reaction, which is efficient and has a high atom economy .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using various techniques. X-ray diffraction has been employed to study the detailed structure of these compounds, revealing the existence of tautomeric forms and providing insights into their geometric parameters . Density functional theory (DFT) calculations have also been used to examine the geometry of synthesized compounds, confirming the data obtained from X-ray diffraction and providing information on the electronic properties such as HOMO–LUMO energies and charge distribution .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The synthesis methods mentioned above often involve condensation reactions, cyclization, and dehydrogenative coupling, which are key reactions in forming the pyrazolo[3,4-b]pyridine core . The reactivity of these compounds can be further explored through their interactions with other chemicals, leading to the formation of new derivatives with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure. These compounds have been characterized by IR, HR-MS, 1H, and 13C NMR spectra, which provide information on their functional groups and molecular environment . The photoluminescent properties of some derivatives have also been studied, showing potential for applications in optical materials . The stability and charge delocalization of these molecules have been analyzed through natural bond orbital (NBO) analysis, indicating their suitability for various chemical applications .

Applications De Recherche Scientifique

Proton Transfer Studies

- Photoinduced Tautomerization : Research has shown that derivatives of 2-(1H-pyrazol-5-yl)pyridine exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfer, which are essential in understanding photochemical processes in molecular systems (Vetokhina et al., 2012).

Synthesis and Crystallography

- Synthesis of Mononuclear Complexes : A study synthesized new mononuclear complexes using a derivative of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, analyzing their crystal structures and spectroscopic properties (Zhu et al., 2014).

Chemical Synthesis

- Ultrasound-Promoted Synthesis : A method for synthesizing fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines was developed, highlighting the efficiency of ultrasound irradiation in organic synthesis (Nikpassand et al., 2010).

Antimicrobial Activity

- Antimicrobial Hybrids : A study developed and synthesized novel 4-thiazolidinone hybrids with pyridine and pyrazole heterocycles, demonstrating significant antimicrobial activity (Desai et al., 2022).

Ligand Extraction Studies

- Extraction of Metal Ions : Research into the extraction of nickel and copper ions using imidazole and methyl-pyrazole based pyridine ligands highlights the potential use of these compounds in metal ion separation (Pearce et al., 2019).

Electroluminescence in OLEDs

- OLEDs Application : A study focusing on Pt(II) phosphors with pyridinyl pyrazolate chelates found significant potential for use in OLEDs, indicating the versatility of such compounds in advanced electronic applications (Huang et al., 2013).

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include 4-(1-methyl-1h-pyrazol-5-yl)pyridine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, addition of H+ ions to pyrazoles results in the formation of pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Biochemical Pathways

For example, the anticancer and anti-inflammatory mechanism of pyrrolopyrazines were demonstrated in research involving protein kinase (MAP, cyclin-dependent, and glycogen synthase kinase-3), topoisomerase II, Jak3, FGFR, SYK, RSK inhibitors, HIF-1 pathway suppression, and many others .

Pharmacokinetics

It is noted that the presence of a pyridine core in the molecule increases bioavailability .

Result of Action

Pyrazole-bearing compounds have been shown to display superior antipromastigote activity .

Propriétés

IUPAC Name |

4-(2-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSXNIZCHUGIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719063 | |

| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905281-60-9 | |

| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)

![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)